molecular formula C17H11N3O3S2 B2356333 Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-17-4

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2356333
CAS RN: 888409-17-4
M. Wt: 369.41
InChI Key: JYJDWLTUIYFFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for MBTMB is 1S/C17H11N3O3S2/c1-23-16(22)12-7-8-13-14(9-12)25-10-19-15(13)20-17(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20,24) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

MBTMB is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antitumor and Cytotoxic Effects

Studies have suggested that this compound may have antitumor and cytotoxic activity. It could potentially inhibit cancer cell growth or induce apoptosis. Researchers are actively exploring its use in cancer therapy and drug development .

Diuretic Effects

Interestingly, derivatives of benzo[d]thiazole have been evaluated for diuretic activity. While not directly related to methyl benzo[d]thiazole-6-carboxylate, this information highlights the broader pharmacological relevance of the thiazole scaffold .

Safety and Hazards

MBTMB is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, and the precautionary statement is P261 .

properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c1-23-16(22)10-3-5-12-14(7-10)25-17(19-12)20-15(21)9-2-4-11-13(6-9)24-8-18-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJDWLTUIYFFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.